2,4-Dichloro-6-(4-fluoro-phenoxymethyl)-benzaldehyde
Overview
Description
2,4-Dichloro-6-(4-fluoro-phenoxymethyl)-benzaldehyde is a useful research compound. Its molecular formula is C14H9Cl2FO2 and its molecular weight is 299.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Biologically Active Molecules :The compound 2,4-Dichloro-6-(4-fluoro-phenoxymethyl)-benzaldehyde and its derivatives exhibit potential as pharmacophores, which are crucial components in the synthesis of biologically active molecules. Research demonstrates the successful synthesis of compounds with antibacterial properties utilizing these pharmacophores, highlighting their importance in medicinal chemistry (Holla, Bhat & Shetty, 2003).
Development of Novel Copolymers :The compound has been utilized in the synthesis of novel copolymers. For instance, research involves the creation of novel trisubstituted ethylenes, such as halogen ring-disubstituted 2-methoxyethyl phenylcyanoacrylates and methyl 2-cyano-3-dihalophenyl-2-propenoates, which were later copolymerized with styrene. These studies provide insights into the compound's role in creating materials with unique properties, such as high glass transition temperatures, indicating their potential in industrial applications (Abdelhamid et al., 2021), (Kharas et al., 2000).
Catalytic Applications :The compound is also relevant in catalysis, particularly in the oxidation of organic compounds. Copper(ii)-Schiff-base complexes derived from similar structures have been proven effective catalysts for the oxidation of hydrocarbons like cyclohexane and toluene, indicating the compound's potential in catalytic applications (Roy & Manassero, 2010).
Properties
IUPAC Name |
2,4-dichloro-6-[(4-fluorophenoxy)methyl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO2/c15-10-5-9(13(7-18)14(16)6-10)8-19-12-3-1-11(17)2-4-12/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNBNXKDISQHEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=C(C(=CC(=C2)Cl)Cl)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654135 | |
Record name | 2,4-Dichloro-6-[(4-fluorophenoxy)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-88-5 | |
Record name | 2,4-Dichloro-6-[(4-fluorophenoxy)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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